![molecular formula C22H16F2N4O2S2 B2589698 1-(2-chloro-6-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanesulfonamide CAS No. 1115901-11-5](/img/structure/B2589698.png)
1-(2-chloro-6-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(2-chloro-6-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanesulfonamide” is a complex organic molecule. It contains several functional groups, including a phenyl group, a benzothiazole group, and a methanesulfonamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate phenyl and benzothiazole precursors. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the benzothiazole and phenyl rings would likely make the molecule planar or nearly planar .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups. For example, the phenyl group is associated with electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine and chlorine atoms might make the compound more polar and could affect its solubility in different solvents .科学研究应用
Photocatalysis and Hydrogen Evolution
The hybridization of metal oxides and nanocarbons has led to promising functional materials for environmental and sustainable energy applications. Atomic layer deposition (ALD) is a powerful technique for controlled inorganic compound deposition. However, the hydrophobic nature of nanocarbon surfaces has limited ALD applicability on carbon nanotubes (CNTs). In a recent study , researchers investigated the role of structural defects in CNTs and explored small aromatic molecules (such as pyrene carboxylic acid) as active nucleation sites and linking agents. By using pyrene carboxylic acid, they achieved non-destructive ALD deposition of highly uniform ZnO coatings on pristine CNTs. The improved morphology enhanced the hybrid’s photocatalytic activity, particularly in hydrogen evolution via sacrificial water splitting.
Organic Synthesis: Protodeboronation
Protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. Interestingly, the compound “F3406-2440” can be utilized in this context. A radical approach enables catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This reaction can be paired with a Matteson–CH₂–homologation to achieve formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. Researchers have applied this sequence to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its synthetic utility.
Pharmacological Evaluation and Prodrug Design
The compound “1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one” was designed using the prodrug approach. It was easily obtained and characterized by nuclear magnetic resonance, elemental analysis, mass spectrometry, and infrared spectroscopy . Investigating its pharmacological properties and potential therapeutic applications could be an interesting avenue.
属性
IUPAC Name |
N-(2,5-difluorophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O2S2/c1-12-20(32-21(25-12)13-5-3-2-4-6-13)17-10-18(29)28-22(27-17)31-11-19(30)26-16-9-14(23)7-8-15(16)24/h2-10H,11H2,1H3,(H,26,30)(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWDIPYQBLASNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorophenyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

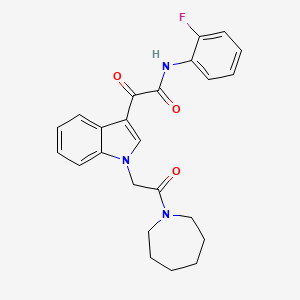
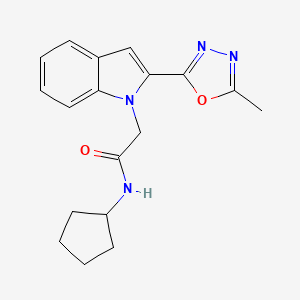
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-cyclohexyltriazole-4-carboxamide;hydrochloride](/img/structure/B2589618.png)
![2-([(Tert-butoxy)carbonyl]amino)-3-(oxan-2-yl)propanoic acid](/img/structure/B2589620.png)
![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2589621.png)
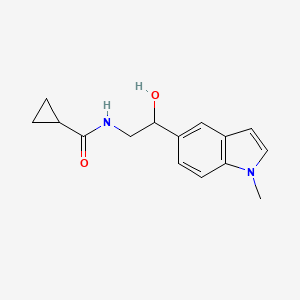
![8-(3,4-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2589625.png)
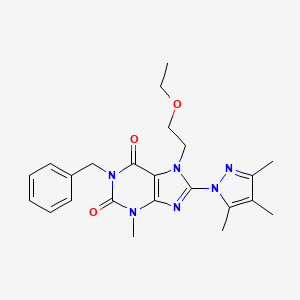
![3-(2,6-Dichlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2589628.png)


![N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2589633.png)
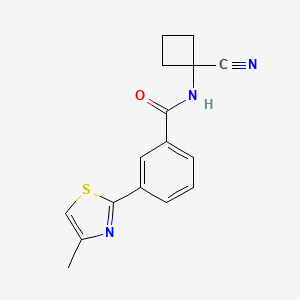
![N-(3-chlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2589637.png)